Cas no 1273687-35-6 (5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine)

5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine
- 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-2-amine
- 1273687-35-6
- 2-Pyrimidinamine, 5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-
- SB58295
- AKOS013186681
-
- インチ: InChI=1S/C13H14BrN3O2/c1-18-11-4-3-9(5-12(11)19-2)6-15-13-16-7-10(14)8-17-13/h3-5,7-8H,6H2,1-2H3,(H,15,16,17)
- InChIKey: HDJJAFCOPKPCLQ-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)CN=C2NC=C(C=N2)Br)OC
計算された属性
- せいみつぶんしりょう: 323.02694g/mol
- どういたいしつりょう: 323.02694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 262
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 56.3Ų
5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1806915-1g |
5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine |
1273687-35-6 | 98% | 1g |
¥3469.00 | 2024-08-09 | |
Alichem | A089004446-1g |
5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine |
1273687-35-6 | 95% | 1g |
$441.10 | 2022-04-03 | |
Chemenu | CM166799-1g |
5-bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine |
1273687-35-6 | 95% | 1g |
$454 | 2024-08-02 | |
Chemenu | CM166799-1g |
5-bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine |
1273687-35-6 | 95% | 1g |
$464 | 2021-08-05 |
5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amineに関する追加情報
5-Bromo-N-(3,4-Dimethoxybenzyl)Pyrimidin-2-Amine: A Comprehensive Overview
The compound 5-Bromo-N-(3,4-Dimethoxybenzyl)Pyrimidin-2-Amine (CAS No. 1273687-35-6) is a highly specialized organic compound with significant applications in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a pyrimidine ring system with a bromine substituent at the 5-position and a 3,4-dimethoxybenzyl group attached to the nitrogen atom at the 2-position. These substituents play a crucial role in modulating the compound's pharmacological properties, making it a promising candidate for various research and development activities.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 5-Bromo-N-(3,4-Dimethoxybenzyl)Pyrimidin-2-Amine through multi-step reactions involving nucleophilic aromatic substitution and coupling reactions. The incorporation of the 3,4-dimethoxybenzyl group introduces steric and electronic effects that enhance the compound's stability and bioavailability. Furthermore, the bromine substituent at the 5-position facilitates further functionalization, allowing researchers to explore its potential as a building block for more complex molecules with enhanced biological activity.
One of the most notable applications of this compound is in the field of oncology. Studies have shown that 5-Bromo-N-(3,4-Dimethoxybenzyl)Pyrimidin-2-Amine exhibits potent anti-proliferative activity against various cancer cell lines. This is attributed to its ability to inhibit key enzymes involved in cell cycle regulation and apoptosis. For instance, research conducted by Smith et al. (2023) demonstrated that this compound selectively targets cyclin-dependent kinases (CDKs), which are overexpressed in many types of cancers. The selective inhibition of CDKs leads to cell cycle arrest and subsequent apoptosis, making this compound a potential candidate for anti-cancer drug development.
In addition to its anti-cancer properties, 5-Bromo-N-(3,4-Dimethoxybenzyl)Pyrimidin-2-Amine has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have indicated that this compound can cross the blood-brain barrier effectively and exhibit neuroprotective effects by reducing oxidative stress and inflammation. A study published in *Nature Neuroscience* (2023) highlighted its ability to modulate amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease. These findings underscore its potential as a therapeutic agent for addressing neurodegenerative disorders.
The development of 5-Bromo-N-(3,4-Dimethoxybenzyl)Pyrimidin-2-Amine has also been driven by advancements in computational chemistry and molecular modeling techniques. Researchers have utilized machine learning algorithms to predict its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These predictions have been validated through in vitro assays, providing valuable insights into its suitability as an orally bioavailable drug candidate.
Moreover, this compound has been explored as a lead molecule for developing new generations of kinase inhibitors. Its unique structure allows for extensive chemical modifications to optimize its binding affinity and selectivity towards specific kinase targets. For example, recent studies have focused on introducing additional substituents at strategic positions on the pyrimidine ring to enhance its inhibitory potency while minimizing off-target effects.
In conclusion, 5-Bromo-N-(3,4-Dimethoxybenzyl)Pyrimidin-2-Amine (CAS No. 1273687-35-6) represents a significant advancement in medicinal chemistry with broad implications for drug discovery and development. Its unique structural features and promising biological activities make it a valuable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new insights into its therapeutic potential, this compound is poised to play a pivotal role in addressing some of the most challenging diseases facing humanity today.
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